molecular formula C19H19N5O2 B2474687 4-acetamido-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034548-20-2

4-acetamido-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No. B2474687
CAS RN: 2034548-20-2
M. Wt: 349.394
InChI Key: GVIMSKSEJVLNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamido-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, also known as APTB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. APTB is a triazole-based inhibitor that has been shown to selectively target heat shock protein 70 (Hsp70), a protein that is involved in a variety of cellular processes including protein folding, degradation, and transport.

Scientific Research Applications

Synthetic Methodologies and Applications

Intramolecular Oxidative Coupling :The compound's structural relevance to N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides demonstrates its potential in intramolecular oxidative C–O coupling reactions. These reactions, facilitated under metal-free conditions using phenyliodine bis(trifluoroacetate) as an oxidant, yield benzoxazole products with high efficiency, indicating its utility in synthesizing heterocyclic compounds (Zhengsen Yu, Lijuan Ma, Wei Yu, 2012).

Antimicrobial Activity :Derivatives of similar compounds, such as triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of the compound in developing new antimicrobial agents, highlighting its significance in addressing resistance to existing antimicrobial drugs (M. Altıntop, Z. Kaplancıklı, G. Turan-Zitouni, A. Özdemir, Fatih Demirci, G. İşcan, G. Revial, 2011).

Anticancer Evaluation :The compound's framework is conducive to modifications leading to potent anticancer agents. For instance, a series of substituted benzamides were synthesized from related structures, showcasing moderate to excellent anticancer activity against various cancer cell lines. This underscores the compound's role in the design and development of new anticancer drugs (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Kinase Inhibition for Cancer Therapy :Compounds bearing structural similarities have been explored as tyrosine threonine kinase (TTK) inhibitors, demonstrating significant efficacy in attenuating cancer cell growth. This highlights the compound's potential in targeted cancer therapy, offering a pathway for the discovery of novel therapeutic agents (Y. Liu, Yunhui Lang, Narendra Kumar Patel, et al., 2015).

properties

IUPAC Name

4-acetamido-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14(25)22-17-9-7-16(8-10-17)19(26)23-18(13-24-20-11-12-21-24)15-5-3-2-4-6-15/h2-12,18H,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIMSKSEJVLNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

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